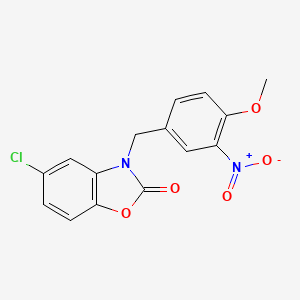
5-chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C15H11ClN2O5 and its molecular weight is 334.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure suggests a variety of interactions with biological systems, which can lead to significant therapeutic effects.
Chemical Structure
The chemical structure of this compound is characterized by a benzoxazole ring system substituted with a chloro group and a methoxy-nitrobenzyl moiety. This configuration is likely responsible for its varied biological activity.
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit notable antimicrobial properties.
The compound has been shown to inhibit bacterial histidine kinases, which are crucial for bacterial signal transduction and gene expression. By interfering with these pathways, the compound can exert bacteriostatic and bactericidal effects against a range of bacterial strains.
Minimum Inhibitory Concentrations (MIC)
In studies assessing the antimicrobial efficacy of similar compounds, MIC values were determined against various bacterial strains. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | X |
| Bacillus subtilis | Y | |
| Pichia pastoris | Z |
Note: Replace X, Y, Z with actual MIC values from relevant studies.
Anticancer Activity
Benzoxazole derivatives have also been studied for their cytotoxic effects on cancer cells.
Selectivity and Efficacy
Recent investigations reveal that certain benzoxazole compounds demonstrate selective toxicity towards cancer cells while sparing normal cells. For example, compounds with specific substituents have shown enhanced activity against breast (MCF-7) and lung cancer (A549) cell lines while exhibiting lower toxicity to normal fibroblasts.
Case Studies
A study conducted by Bernard et al. (2014) evaluated the cytotoxicity of various benzoxazole derivatives on multiple cancer cell lines. The findings indicated that modifications on the benzoxazole core significantly influenced both the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Chloro Substitution : Enhances lipophilicity and may contribute to membrane permeability.
- Methoxy Group : Potentially increases electron density on the aromatic ring, affecting interaction with biological targets.
- Nitro Group : May play a role in redox reactions within cells, influencing cellular signaling pathways.
特性
IUPAC Name |
5-chloro-3-[(4-methoxy-3-nitrophenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-22-13-4-2-9(6-12(13)18(20)21)8-17-11-7-10(16)3-5-14(11)23-15(17)19/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXKQSKMOBTYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














